molecular formula C2H4O2Tm B1582081 Thulium acetate CAS No. 39156-80-4

Thulium acetate

Cat. No.: B1582081
CAS No.: 39156-80-4
M. Wt: 228.99 g/mol
InChI Key: CQUVSDBLYBZXRN-UHFFFAOYSA-N
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Description

Thulium acetate is the acetate salt of thulium, a rare earth element. It has the chemical formula Tm(CH₃COO)₃ and can exist in both tetrahydrate and anhydrous forms . This compound is known for its solubility in water and its crystalline appearance.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thulium acetate can be synthesized by reacting thulium oxide with acetic acid. The reaction typically involves dissolving thulium oxide in acetic acid, followed by evaporation of the solvent to obtain this compound crystals.

Industrial Production Methods: In industrial settings, this compound is produced by dissolving thulium oxide in acetic acid under controlled conditions. The solution is then concentrated and crystallized to yield high-purity this compound .

Types of Reactions:

Common Reagents and Conditions:

    Trifluoroacetic Acid: Used in substitution reactions to produce thulium trifluoroacetate.

    Iron Acetylacetonate: Used in complex formation reactions at elevated temperatures (around 300°C).

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism by which thulium acetate exerts its effects is primarily through its ability to form complexes and participate in substitution reactions. These reactions often involve the coordination of thulium ions with other molecules, leading to the formation of new compounds with unique properties. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

    Thulium Trifluoroacetate: Similar in structure but contains trifluoroacetate instead of acetate.

    Thulium Iron Oxide: A complex formed with iron acetylacetonate.

Uniqueness: Thulium acetate is unique due to its high solubility in water and its ability to form various complexes. Its versatility in undergoing substitution reactions and forming new compounds makes it valuable in both research and industrial applications .

Properties

CAS No.

39156-80-4

Molecular Formula

C2H4O2Tm

Molecular Weight

228.99 g/mol

IUPAC Name

acetic acid;thulium

InChI

InChI=1S/C2H4O2.Tm/c1-2(3)4;/h1H3,(H,3,4);

InChI Key

CQUVSDBLYBZXRN-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Tm+3]

Canonical SMILES

CC(=O)O.[Tm]

Key on ui other cas no.

39156-80-4

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do the ligands in Thulium acetate complexes influence the observed f-f transitions in their electronic spectra?

A1: The choice of ligand in this compound complexes significantly impacts the observed f-f transitions in their electronic spectra. [, ] In the near-infrared (NIR) region, overtone vibrations of the ligands, particularly acetate and dipicolinate, show strong coupling with the f-f transitions, especially the hypersensitive ones. This coupling can lead to changes in the intensity and shape of the absorption bands. Additionally, in the ultraviolet (UV) region, ligand-based transitions like π → π, n → π, and potential metal-ligand charge transfer transitions can overlap with and affect the f-f transitions. These overlapping transitions should be carefully considered when analyzing the spectra of this compound complexes. []

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